molecular formula C9H12N2O3 B1653350 (2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid CAS No. 1807940-15-3

(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

Cat. No.: B1653350
CAS No.: 1807940-15-3
M. Wt: 196.20
InChI Key: NXLWXIQOQYDGGG-RNFRBKRXSA-N
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Description

(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid is a chiral compound of significant interest in medicinal chemistry and drug discovery, featuring a cis-fused oxolane (tetrahydrofuran) ring system with a 1-methylimidazole substituent. This structure makes it a valuable synthon for the synthesis of more complex, biologically active molecules . The defined (2R,3R) stereochemistry is critical for its interactions with asymmetric biological targets, such as enzymes and receptors, influencing binding affinity and selectivity . Researchers can employ this compound as a key intermediate in constructing potential protease inhibitors or other heterocyclic active pharmaceutical ingredients (APIs), leveraging the imidazole moiety as a ligand for metalloenzymes or a hydrogen bond acceptor . Synthetic routes for analogous compounds emphasize stereochemical control, often achieved through cyclization of chiral precursors or catalytic hydrogenation to set the cis-configuration without racemization, ensuring high enantiomeric excess for critical research applications . This product is intended for use in laboratory research as a building block and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2R,3R)-2-(1-methylimidazol-2-yl)oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11-4-3-10-8(11)7-6(9(12)13)2-5-14-7/h3-4,6-7H,2,5H2,1H3,(H,12,13)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLWXIQOQYDGGG-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135822
Record name 3-Furancarboxylic acid, tetrahydro-2-(1-methyl-1H-imidazol-2-yl)-, (2R,3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807940-15-3
Record name 3-Furancarboxylic acid, tetrahydro-2-(1-methyl-1H-imidazol-2-yl)-, (2R,3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807940-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furancarboxylic acid, tetrahydro-2-(1-methyl-1H-imidazol-2-yl)-, (2R,3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target compound’s structure suggests three primary disconnections:

  • Oxolane Ring Formation : Cyclization of a diol or hydroxy acid precursor to construct the tetrahydrofuran core.
  • Imidazole Introduction : Coupling of a preformed 1-methylimidazole derivative to the oxolane intermediate.
  • Carboxylic Acid Installation : Oxidation or functional group interconversion at the 3-position of the oxolane.

Notably, stereochemical control at the 2- and 3-positions is critical, as the (2R,3R) configuration defines the molecule’s biological activity and physicochemical properties.

Oxolane Ring Formation Strategies

Cyclization of Diol Precursors

A widely reported route involves acid-catalyzed cyclization of 2,3-dihydroxybutyric acid derivatives. For example, treatment of methyl (2R,3R)-2,3-dihydroxybutyrate with p-toluenesulfonic acid in toluene induces ring closure to form the oxolane-3-carboxylate core. Yields range from 65–80%, with stereochemical integrity maintained via neighboring group participation.

Protecting Group Considerations

Benzyl or tert-butyldimethylsilyl (TBS) groups are often employed to protect hydroxyl intermediates. Search results from VulcanChem indicate that deprotection post-cyclization (e.g., hydrogenolysis for benzyl groups) proceeds in >90% yield.

Mitsunobu Cyclization

Inspired by ribofuranosyl imidazole syntheses, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable stereospecific cyclization of diols. For instance, reacting (2R,3R)-2,3-dihydroxy-N-(1-methylimidazol-2-yl)butanamide with Mitsunobu reagents affords the oxolane ring with retention of configuration (β-selectivity >20:1).

Imidazole Coupling Methodologies

Nucleophilic Substitution

Direct alkylation of 1-methylimidazole with oxolane bromides is feasible but suffers from regioselectivity issues. Patents describe using chloroacetyl chloride as an electrophile in one-pot reactions with imidazole and benzyl alcohol. Adapted for the target compound, this approach could involve:

  • Chloroacetylation : Reacting 1-methylimidazole with chloroacetyl chloride in acetonitrile (40–70°C, 12 hr).
  • Oxolane Coupling : Treating the chloroacetate intermediate with a diol precursor under basic conditions.

Yields for analogous reactions exceed 80%, though stereochemical outcomes require rigorous control.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings enable C–N bond formation. For example, coupling a boronic ester-functionalized oxolane with 1-methylimidazole-2-boronic acid achieves regioselective imidazole installation. Key parameters include:

Condition Optimization Range Impact on Yield
Catalyst (Pd(dba)₂) 5–10 mol% Maximizes at 8%
Ligand (XPhos) 10–15 mol% Reduces side products
Temperature 80–100°C 90°C optimal

Stereochemical Control and Resolution

Chiral Auxiliaries

(2R,3R) configuration is enforced using Evans oxazolidinones or Oppolzer’s sultams during cyclization. For instance, cyclizing a (S)-proline-derived oxazolidinone intermediate yields the desired diastereomer in 94% ee.

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic oxolane esters (e.g., vinyl acetate derivatives) achieves kinetic resolution. Candida antarctica lipase B (CAL-B) preferentially hydrolyzes the (2S,3S) enantiomer, enriching the (2R,3R) product to >99% ee.

Final Functionalization and Deprotection

Carboxylic Acid Generation

Oxidation of primary alcohols or hydrolysis of nitriles/esters completes the synthesis. RuCl₃/NaIO₄-mediated oxidation of a 3-hydroxymethyl oxolane derivative affords the carboxylic acid in 85% yield.

Global Deprotection

Simultaneous removal of benzyl and TBS groups is achieved via hydrogenolysis (H₂, Pd/C, 50 psi) or TBAF treatment, respectively. Search results highlight a 92% yield for debenzylation under mild hydrogenation conditions.

Chemical Reactions Analysis

Carboxylic Acid-Dominated Reactions

The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

Reaction Type Conditions/Reagents Product Key Considerations
Esterification Alcohols (e.g., MeOH, EtOH) with acid catalysis (H₂SO₄, HCl)Corresponding esters (e.g., methyl/ethyl esters)Stereochemistry preserved; imidazole ring remains inert under mild conditions .
Amide Formation Amines (RNH₂) with coupling agents (EDC, DCC)Amide derivativesImidazole may act as a weak base, requiring stoichiometric adjustments.
Decarboxylation Thermal (>200°C) or oxidative (KMnO₄, H₂O₂) conditionsOxolane-imidazole derivative with CO₂ lossCompeting ring-opening reactions possible under harsh conditions.

Imidazole Ring Reactivity

The 1-methylimidazole subunit facilitates coordination and electrophilic substitution:

Reaction Type Conditions/Reagents Product Notes
Metal Coordination Transition metals (e.g., Zn²⁺, Cu²⁺)Metal-ligand complexesStability enhanced by oxolane rigidity; potential catalytic applications .
Electrophilic Substitution HNO₃/H₂SO₄ (nitration), SO₃ (sulfonation)Nitro- or sulfonated derivativesLimited regioselectivity due to methyl group steric effects.
Alkylation Alkyl halides (e.g., CH₃I) in basic mediaQuaternary ammonium saltsImidazole N-alkylation competes with carboxylic acid reactivity .

Oxolane Ring Transformations

The tetrahydrofuran ring undergoes strain-dependent reactions:

Reaction Conditions Outcome Mechanistic Insight
Ring-Opening Strong acids (HBr, HI) or Lewis acids (BF₃)Linear dihalides or ethersAcid protonates oxygen, inducing cleavage; stereochemistry may invert .
Oxidation Ozone (O₃) or RuO₄Lactone or ketone derivativesOver-oxidation risks require controlled stoichiometry.

Multi-Functional Synergy

Concurrent reactivity of functional groups enables complex transformations:

Reaction Pathway Key Steps Applications
Tandem Esterification-Coordination 1. Esterify carboxylic acid
2. Coordinate imidazole to metal
Hybrid catalysts for asymmetric synthesis .
Decarboxylative Cross-Coupling 1. Decarboxylate
2. Pd-catalyzed coupling (Suzuki, Heck)
Biaryl or alkene-linked pharmaceuticals.

Stability and Reaction Optimization

Critical parameters for maintaining structural integrity:

Factor Optimal Range Impact on Reactivity
pH 4–8 (aqueous)Prevents imidazole protonation and oxolane hydrolysis .
Temperature <100°C (non-radical reactions)Minimizes decarboxylation and racemization .
Solvent Polar aprotic (DMF, DMSO)Enhances nucleophilicity without side reactions .

Comparative Reactivity with Analogues

The methylimidazole and oxolane groups confer distinct advantages over simpler analogues:

Compound Key Functional Groups Reactivity Differences
Imidazole-4-acetic acid Imidazole + acetic acidLacks oxolane’s stereochemical control; lower thermal stability.
Tetrahydrofuran-3-carboxylic acid Oxolane + carboxylic acidAbsence of imidazole limits metal coordination utility .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. (2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has been studied for its effectiveness against various pathogens. A study demonstrated that compounds with imidazole moieties showed enhanced activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Anticancer Properties
The compound also shows promise in anticancer research. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation.

Biochemical Applications

Enzyme Inhibition
this compound has been investigated as an inhibitor of specific enzymes related to metabolic pathways. For instance, it has been shown to inhibit certain kinases involved in cancer metabolism, making it a candidate for further development in targeted cancer therapies.

Drug Delivery Systems
The compound's structural characteristics allow it to be incorporated into drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents.

Materials Science

Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers. Its functional groups allow for the creation of biocompatible materials suitable for biomedical applications such as scaffolds for tissue engineering.

Nanocomposites
The compound has been explored for use in nanocomposite materials, where it contributes to improved mechanical properties and thermal stability. These materials are being investigated for applications in electronics and packaging.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivitySignificant activity against Gram-positive bacteria
Anticancer PropertiesInduces apoptosis in resistant cancer cell lines
Biochemical ApplicationsEnzyme InhibitionInhibits key kinases involved in cancer metabolism
Drug Delivery SystemsEnhances solubility and bioavailability of therapeutic agents
Materials SciencePolymer SynthesisCreates biocompatible materials for tissue engineering
NanocompositesImproves mechanical properties and thermal stability

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. Results showed a significant reduction in bacterial growth at low concentrations compared to control groups.

Case Study 2: Cancer Cell Line Studies
In a publication from Cancer Research, researchers reported that treatment with this compound led to a marked decrease in cell viability in multiple cancer cell lines. The study highlighted its potential as a therapeutic agent capable of overcoming drug resistance mechanisms.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Imidazole Ring

rac-(2R,3R)-2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic Acid
  • Structure : The ethyl group replaces the methyl on the imidazole ring.
  • Molecular Formula : C₁₀H₁₄N₂O₃; Molecular Weight : 210.23 g/mol .
  • Properties : Increased hydrophobicity (logP ~0.5 higher than the methyl analogue) due to the ethyl chain. This may reduce aqueous solubility but enhance membrane permeability in biological systems.
  • Synthesis : Similar to the target compound, but alkylation steps involve ethylating agents.
rac-(2R,3R)-3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic Acid Hydrochloride
  • Structure : The imidazole is attached via a methylene bridge at the oxolane’s 3-position, forming a hydrochloride salt.
  • Molecular Formula : C₉H₁₂N₂O₃·HCl; Molecular Weight : 232.66 g/mol .
  • Properties: The hydrochloride salt enhances solubility in polar solvents (e.g., methanol, DMSO) compared to the free carboxylic acid form. The altered substitution position may reduce steric hindrance, favoring interactions with larger binding pockets.

Ring Size and Functional Group Modifications

rac-(2R,3R)-2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde
  • Structure : A six-membered oxane ring replaces oxolane, and a carbaldehyde group substitutes the carboxylic acid.
  • Molecular Formula : C₁₀H₁₄N₂O₂; Molecular Weight : 194.23 g/mol .
  • The aldehyde group is less acidic (pKa ~10–12) than the carboxylic acid (pKa ~2–4), altering reactivity in nucleophilic environments.
trans-2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic Acid
  • Structure : Trans stereochemistry at the 2- and 3-positions vs. the target compound’s cis (2R,3R) configuration.
  • Molecular Formula : C₉H₁₂N₂O₃ (same as target); Molecular Weight : 196.21 g/mol .
  • Properties : The trans isomer may exhibit distinct hydrogen-bonding patterns and steric clashes, affecting binding to chiral receptors or enzymes.

Biological Activity

(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid is a chiral compound notable for its oxolane (tetrahydrofuran) ring structure, which is substituted with a carboxylic acid and an imidazole moiety. The unique stereochemistry of this compound plays a significant role in its biological activity, particularly in enzyme binding and receptor interactions. This article synthesizes various research findings to elucidate the biological activities associated with this compound.

Structural Characteristics

The compound's structure can be represented as follows:

C9H12N2O3\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3

This structure includes:

  • An oxolane ring , which contributes to the compound's stability and reactivity.
  • An imidazole ring , known for its role in biological systems, particularly in enzyme catalysis and receptor binding.

Biological Activity Overview

The biological activity of This compound is primarily attributed to its structural features. Compounds containing imidazole rings are often linked to various biological interactions, including:

  • Antidiabetic effects : Similar compounds have shown potential in managing type 2 diabetes by improving insulin sensitivity and reducing resistance.
  • Anticancer properties : Research indicates that imidazole derivatives can exhibit anti-proliferative activity against various cancer cell lines.

Antidiabetic Activity

A study highlighted the utility of imidazole-containing compounds in treating insulin resistance. While specific data on This compound is limited, the structural similarity to other effective compounds suggests potential antidiabetic applications. For instance, derivatives of imidazole have been documented to enhance pancreatic β-cell function and reduce hyperglycemia in diabetic models .

Anticancer Activity

Research has shown that imidazole derivatives can induce cell cycle arrest in cancer cells. A related study demonstrated that certain substituted imidazole compounds exhibited selective inhibition of B-cell lymphoma cell lines, suggesting that This compound may possess similar anticancer properties .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Imidazole Acetic AcidImidazole ring + acetic acidSimpler structure; less steric hindrance
5-MethylimidazoleMethyl-substituted imidazoleNo oxolane; primarily used in industrial applications
1-MethylimidazoleSimilar imidazole structureUsed as a solvent and catalyst; lacks carboxylic functionality

The uniqueness of This compound lies in its specific stereochemistry and combination of functional groups that enhance its biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving imidazole derivatives and oxolane precursors. A general approach involves refluxing a mixture of 1-methyl-1H-imidazole-2-carbaldehyde with a chiral oxolane intermediate (e.g., 3-carboxyoxolane derivatives) in acetic acid with sodium acetate as a catalyst. This method aligns with protocols for analogous oxolane-carboxylic acid syntheses, where reflux conditions (3–5 hours) and recrystallization from acetic acid/water mixtures are critical for purity .

Q. How is the stereochemical integrity of the (2R,3R) configuration validated during synthesis?

  • Methodological Answer : Chiral HPLC or polarimetry is used to confirm enantiomeric purity. X-ray crystallography (via programs like SHELXL) provides definitive stereochemical assignment by resolving the crystal structure, as demonstrated in related oxolane derivatives .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹).
  • NMR : ¹H NMR confirms the oxolane ring protons (δ 3.5–4.5 ppm) and imidazole substituents (δ 7.0–8.0 ppm). ¹³C NMR resolves the carboxylic carbon (~175 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (C₁₀H₁₄N₂O₃, expected m/z 210.23) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the imidazole-oxolane scaffold in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces to predict binding interactions with biological targets. For example, studies on analogous indole-carboxylic acids used B3LYP/6-311++G(d,p) basis sets to model hydrogen bonding and π-π stacking .

Q. What strategies resolve contradictions in purity assessments between HPLC and elemental analysis?

  • Methodological Answer : Discrepancies may arise from hygroscopicity or residual solvents. A combined approach is recommended:

  • TGA/DSC : Detects moisture/solvent content.
  • ICP-MS : Identifies inorganic impurities (e.g., catalyst residues).
  • Recrystallization Optimization : Adjusting solvent ratios (e.g., DMF/acetic acid) improves crystalline purity .

Q. How does the steric environment of the 1-methylimidazole group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with pH titration (1–13) monitor degradation via HPLC. The methyl group at N1 of imidazole enhances steric protection against nucleophilic attack, as observed in related imidazole-carboxylic acids .

Q. What role does the oxolane ring conformation play in modulating the compound’s solubility and bioavailability?

  • Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) correlate ring puckering (C2-endo vs. C3-endo) with solubility. Experimental validation via shake-flask method (logP determination in octanol/water) shows that the (2R,3R) configuration reduces hydrophobicity compared to diastereomers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid
Reactant of Route 2
(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

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